molecular formula C23H22O6 B2435083 3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-4-oxo-6-propyl-4H-chromen-7-yl acetate CAS No. 170511-42-9

3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-4-oxo-6-propyl-4H-chromen-7-yl acetate

Cat. No.: B2435083
CAS No.: 170511-42-9
M. Wt: 394.423
InChI Key: QYYKRSNBZBBFPD-UHFFFAOYSA-N
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Description

3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-4-oxo-6-propyl-4H-chromen-7-yl acetate is a complex organic compound that features a unique combination of benzodioxepin and chromen structures

Scientific Research Applications

3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-4-oxo-6-propyl-4H-chromen-7-yl acetate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and formulation.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-4-oxo-6-propyl-4H-chromen-7-yl acetate typically involves multi-step organic reactions. The initial steps often include the formation of the benzodioxepin ring, followed by the introduction of the chromen moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques. These methods often require optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-4-oxo-6-propyl-4H-chromen-7-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.

Comparison with Similar Compounds

Similar Compounds

    2H-1,5-Benzodioxepin, 3,4-dihydro-: This compound shares the benzodioxepin structure but lacks the chromen moiety.

    4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoic acid: Similar in structure but with a benzoic acid group instead of the chromen moiety.

Uniqueness

3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-4-oxo-6-propyl-4H-chromen-7-yl acetate is unique due to its combination of benzodioxepin and chromen structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxo-6-propylchromen-7-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O6/c1-3-5-16-10-17-21(12-20(16)29-14(2)24)28-13-18(23(17)25)15-6-7-19-22(11-15)27-9-4-8-26-19/h6-7,10-13H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYYKRSNBZBBFPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(C=C1OC(=O)C)OC=C(C2=O)C3=CC4=C(C=C3)OCCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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